molecular formula C12H25NO5S4 B561845 Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical CAS No. 229621-30-1

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical

Cat. No.: B561845
CAS No.: 229621-30-1
M. Wt: 391.574
InChI Key: UFKKQFGMIKQTFD-UHFFFAOYSA-N
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Description

Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical: is a complex organic compound known for its unique structural features and applications in scientific research. This compound is characterized by its molecular formula C12H24NO5S4 and molecular weight 390.58 . It is primarily used as a cross-linking agent and a spin label in various biochemical and biophysical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves multiple steps, starting with the appropriate precursors. The process may include the following general steps:

  • Thiol-ene Reaction: : This involves the reaction of a thiol group with an alkene to form a thioether.

  • Oxidation: : The thioether undergoes oxidation to introduce the methanethiosulfonyl groups.

  • Substitution: : Further substitution reactions are carried out to introduce the pyrrolidin-1-yloxyl radical moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to achieve high yields. The process would also involve stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfur atoms in the methanethiosulfonyl groups can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The pyrrolidin-1-yloxyl radical can be reduced to form the corresponding pyrrolidine derivative.

  • Substitution: : The thioether groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Pyrrolidine derivatives.

  • Substitution Products: : Various thioether derivatives.

Scientific Research Applications

This compound finds applications in several scientific fields:

  • Chemistry: : Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.

  • Biology: : Employed in cross-linking studies to investigate protein-protein interactions and structural biology.

  • Medicine: : Potential use in drug delivery systems and as a probe in diagnostic imaging.

  • Industry: : Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical exerts its effects involves its ability to form stable cross-links with thiol groups in biomolecules. This interaction allows for the study of molecular conformations and interactions using EPR spectroscopy. The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are those related to protein folding and structural integrity.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and applications. Similar compounds include:

  • Bis(methanesulfonyl)thiomethylated pyrrolidin-1-yloxyl radicals: : These compounds share similar thioether and pyrrolidin-1-yloxyl radical groups but differ in their substitution patterns.

  • Other spin labels: : Various spin labels used in EPR spectroscopy, though they may differ in their chemical structure and reactivity.

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKKQFGMIKQTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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